molecular formula C9H12N2O B069353 N-(4,5-dimethylpyridin-2-yl)acetamide CAS No. 179555-37-4

N-(4,5-dimethylpyridin-2-yl)acetamide

Cat. No. B069353
M. Wt: 164.2 g/mol
InChI Key: NWZZBYWZIIKZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05972975

Procedure details

Acetic anhydride (2.0 mL, 21 mmol) and 500 mg (4.09 mmol) of a 4:1 mixture of 2-amino-3,4-dimethylpyridine and 2-amino-4,5-dimethylpyridine (prepared by the method of W. O. Siegl, J. Heterocycl. Chem. 1981, 18, 1613-1618) were heated in a 135-140° C. oil bath for 2 h. The solution was concentrated on a rotary evaporator and the residue was chromatographed twice on silica gel, eluted with 30-50% ethyl acetate in dichloromethane to give 71 mg of pure 2-acetamido-4,5-dimethylpyridine.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.NC1C(C)=C(C)C=CN=1.[NH2:17][C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([CH3:25])=[CH:20][N:19]=1>>[C:5]([NH:17][C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([CH3:25])=[CH:20][N:19]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
137.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of W
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed twice on silica gel
WASH
Type
WASH
Details
eluted with 30-50% ethyl acetate in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.